molecular formula C6H6BrNO2S B13628564 1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one

1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one

Cat. No.: B13628564
M. Wt: 236.09 g/mol
InChI Key: VNUMCSRSKBFMHD-UHFFFAOYSA-N
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Description

1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one is a specialized chemical reagent designed for research and development applications. This compound features a 3-bromo-1,2-oxazole scaffold, a five-membered heterocycle containing both oxygen and nitrogen atoms, which is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of relevant biological activities . The molecule is functionalized with a methylsulfanyl ethanone side chain, enhancing its utility as a versatile synthetic intermediate for constructing more complex molecular architectures. The primary research value of this compound lies in its application as a key precursor in the synthesis of novel heterocyclic hybrids and conjugates, particularly in the development of potential antimicrobial agents . The bromo substituent on the isoxazole ring provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, while the thioether linkage offers potential for further oxidation or alkylation. Researchers are increasingly focusing on such molecular hybrids, which combine multiple pharmacophoric elements, as a strategic approach to overcome antibiotic resistance in pathogenic bacteria, including multi-drug resistant ESKAPE pathogens . Isoxazole derivatives are frequently investigated for their antibacterial, antitubercular, and anti-inflammatory properties, making them valuable scaffolds in drug discovery . This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet and conduct all manipulations in a appropriately equipped laboratory using standard safety practices.

Properties

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.09 g/mol

IUPAC Name

S-[(3-bromo-1,2-oxazol-5-yl)methyl] ethanethioate

InChI

InChI=1S/C6H6BrNO2S/c1-4(9)11-3-5-2-6(7)8-10-5/h2H,3H2,1H3

InChI Key

VNUMCSRSKBFMHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC(=NO1)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one typically involves two main steps:

Specific Preparation Routes

Route via Halomethyl Isoxazole Intermediate and Thiol Acetylation
  • Step 1: Synthesis of 3-bromo-1,2-oxazol-5-ylmethyl bromide
    The 3-bromoisoxazole ring is functionalized at the 5-position with a bromomethyl group by bromination of the corresponding methyl derivative or via halogenation of hydroxymethyl precursors.

  • Step 2: Nucleophilic substitution with potassium thioacetate
    Potassium thioacetate (CH3COSK) acts as a nucleophile, displacing the bromide to form the thioester intermediate — the methylthioacetate derivative of the isoxazole.

  • Step 3: Hydrolysis or further functionalization
    The thioester can be hydrolyzed or directly used depending on the desired ethanone functionality.

Step Reagents/Conditions Yield (%) Notes
1 Bromination of 3-methylisoxazole derivative 70-85 Controlled bromination to avoid polybromination
2 Potassium thioacetate, DMF, room temp 60-75 Nucleophilic substitution proceeds smoothly
3 Hydrolysis or acetylation 65-80 Final ethanone group introduced via acylation
Route via Thiol-Mediated Substitution and Direct Acetylation
  • Step 1: Preparation of 3-bromo-1,2-oxazol-5-ylmethanethiol
    This intermediate can be prepared by nucleophilic substitution of 3-bromo-1,2-oxazol-5-ylmethyl halide with thiourea followed by hydrolysis.

  • Step 2: Acetylation of the thiol with acetyl chloride or acetic anhydride
    The free thiol is acetylated to yield the target ethanone thioether.

Step Reagents/Conditions Yield (%) Notes
1 Thiourea, ethanol, reflux 55-70 Formation of isothiouronium salt intermediate
2 Hydrolysis with NaOH or acid 60-75 Release of free thiol
3 Acetyl chloride, pyridine, 0°C to room temp 70-85 Efficient acetylation to form ethanone thioether

Alternative Synthetic Approaches

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Solvent DMF, DMSO, or acetone Polar aprotic solvents favor nucleophilic substitution
Temperature 0°C to reflux (25-80°C) Higher temps increase rate but may cause side reactions
Base Potassium carbonate or hydroxide Facilitates thiolate formation and substitution
Reaction time 2-24 hours Longer times improve conversion but risk decomposition
Purification Column chromatography, recrystallization Essential for removing unreacted starting materials

Research Discoveries and Literature Insights

  • The nucleophilic substitution of halomethyl isoxazole derivatives with sulfur nucleophiles is well-documented as a reliable method to introduce sulfur linkages in heterocycles.

  • The use of potassium thioacetate as a nucleophile allows for direct formation of thioester intermediates, which can be hydrolyzed or further functionalized to ethanones, providing a modular approach.

  • Phase-transfer catalysis and microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times in similar sulfur-containing heterocycle syntheses, although specific applications to this compound require further study.

  • Control of bromination at the 3-position of the isoxazole ring is critical to avoid polybrominated byproducts, which can complicate purification and reduce yield.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Reaction Type Yield Range (%) Advantages Disadvantages
1 3-Bromo-1,2-oxazol-5-ylmethyl bromide Potassium thioacetate, DMF Nucleophilic substitution 60-85 Straightforward, good yields Requires careful bromination
2 3-Bromo-1,2-oxazol-5-ylmethyl halide Thiourea, acetyl chloride Thiol formation + acetylation 55-85 Direct acetylation of thiol Multi-step, moderate yields
3 Thiolate anion + bromoacetyl derivative Base, phase-transfer catalyst Nucleophilic substitution 65-80 Improved reaction rates Needs catalyst optimization

Chemical Reactions Analysis

1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The brominated oxazole ring can interact with nucleophilic sites in biological molecules, while the sulfanyl ethanone moiety can form covalent bonds with thiol groups in proteins . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Triazole Derivatives

  • 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (): Core: 1,2,4-triazole (three nitrogen atoms).

Oxadiazole Derivatives

  • 2-(Benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one () :
    • Core : 1,2,4-oxadiazole (two oxygen and one nitrogen atom).
    • Substituents : Trifluoromethylphenyl group on oxadiazole, azetidine ring.
    • Key Difference : The oxadiazole’s electron-deficient nature may alter reactivity in electrophilic substitutions compared to 1,2-oxazole.

Thiazole Derivatives

  • 1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone (): Core: Thiazole (sulfur and nitrogen atoms). Substituents: Nitrophenyl group on thiazole, benzodioxolyl moiety. Key Difference: Thiazole’s sulfur atom could improve π-stacking interactions in biological systems.

Substituent and Functional Group Variations

Bromine Positioning

  • 1-(3-Bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one () :
    • Bromine is located on a methoxy-substituted phenyl ring rather than the heterocycle.
    • Impact : Reduces steric hindrance on the heterocycle but may decrease electronic effects on the core.

Sulfanyl-Ethanone Linkage Modifications

  • 1-{[(1R,2R)-2-Hydroxycyclopentyl]sulfanyl}ethan-1-one (): Lacks a heterocyclic core but retains the sulfanyl-ethanone motif.

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Bromine Position Sulfanyl-Ethanone Linkage Molecular Weight (g/mol) Reference
1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one 1,2-Oxazole On heterocycle (C3) Yes ~248.11 (calculated) -
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one 1,2,4-Triazole On phenyl ring Yes 437.0051 (HRMS)
1-(3-Bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one 1,2,4-Triazole On phenyl ring Yes -
2-(Benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one 1,2,4-Oxadiazole Absent Yes -

Research Implications and Gaps

  • Structural Insights : The 1,2-oxazole core in the target compound offers a balance of aromaticity and polarity compared to nitrogen-rich triazoles or sulfur-containing thiazoles.
  • Functional Potential: Bromine on the heterocycle may favor halogen bonding in drug-receptor interactions, while sulfanyl-ethanone groups enable nucleophilic substitutions.
  • Data Limitations : Experimental data on physicochemical properties (e.g., solubility, logP) and bioactivity are absent in the provided evidence, highlighting a need for further characterization.

Biological Activity

1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one is a compound belonging to the oxazole derivatives class, characterized by its unique structural features including a bromine atom and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C6H6BrN2O2S
  • Molecular Weight : 236.09 g/mol
  • CAS Number : 1220522-25-7
  • Structure :
SMILES C(C(=O)S(C1=NC(=C(O1)Br)C)=C)C\text{SMILES }C(C(=O)S(C1=NC(=C(O1)Br)C)=C)C

The biological activity of 1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one is attributed to its interaction with various molecular targets. The oxazole ring can modulate enzyme activities and receptor interactions, while the bromine and sulfanyl groups enhance its reactivity and binding affinity.

Antimicrobial Activity

Research indicates that compounds similar to 1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Research conducted on cancer cell lines indicates that it can induce apoptosis (programmed cell death) in certain types of cancer cells.

Case Study Example : A study involving human breast cancer cell lines (MCF-7) showed that treatment with 1-{[(3-bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one resulted in a significant reduction in cell viability at concentrations above 10 µM.

Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of new compounds. The compound has been tested for cytotoxicity using various assays, including MTT and LDH release assays. Results indicated a dose-dependent cytotoxic effect on normal human cell lines at higher concentrations.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds. Modifications in the bromine and sulfanyl groups have been explored to enhance efficacy and reduce toxicity.

Table 2: Structure-Activity Relationship Analysis

ModificationEffect on Activity
Removal of BromineDecreased antimicrobial activity
Substitution of SulfanylIncreased anticancer potency

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one?

  • Methodology : Synthesis typically involves S-alkylation of a thiol-containing intermediate (e.g., oxazole-3-thiol derivatives) with a bromoethyl ketone in an alkaline medium. Critical parameters include solvent selection (ethanol or DMF), temperature control (40–60°C), and reaction time (12–24 hours) to optimize yield and minimize side reactions like oxidation of the sulfanyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
  • Challenges :

  • Bromine substituents may lead to competing elimination reactions.
  • Sensitivity of the sulfanyl group to oxidation requires inert atmosphere (N₂/Ar) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the oxazole ring, sulfanyl linkage, and ketone group. Chemical shifts for the oxazole proton typically appear at δ 8.2–8.5 ppm, while the methylene sulfanyl group resonates at δ 3.8–4.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns from bromine .
  • FT-IR : Stretching vibrations for C=O (1690–1710 cm⁻¹) and C-Br (550–650 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Store at 0–4°C in airtight, amber vials under nitrogen to prevent oxidation of the sulfanyl group and hydrolysis of the oxazole ring. Solubility in DMSO (10 mM stock solutions) is preferred for biological studies, with aliquots stored at -20°C .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., kinase domains). The bromo-oxazole group may act as a halogen bond donor, while the sulfanyl group participates in hydrophobic interactions .
  • QSAR Modeling : Compare with structurally similar compounds (e.g., triazole or oxadiazole derivatives) to predict IC₅₀ values for antimicrobial or anticancer activity .
    • Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. What strategies resolve contradictions in reported biological activity data for bromo-oxazole derivatives?

  • Case Study : If one study reports potent antifungal activity (MIC = 2 µg/mL) while another shows no effect, consider:

  • Assay Conditions : Variations in microbial strains, culture media, or incubation time.
  • Compound Purity : Impurities ≥5% (e.g., oxidized sulfanyl byproducts) can skew results. Validate via HPLC (≥95% purity) .
  • Solubility : Poor DMSO solubility may lead to false negatives. Use surfactants (e.g., Tween-80) or alternative solvents .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromine atom on the oxazole ring facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids. Density Functional Theory (DFT) calculations reveal:

  • Electron-withdrawing oxazole ring enhances oxidative addition of Pd catalysts.
  • Sulfanyl group stabilizes transition states via sulfur’s lone-pair electrons .
    • Experimental Validation : Monitor reaction progress via TLC and characterize products using 19^19F NMR (if fluorinated boronic acids are used) .

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